molecular formula C14H20BrNSi B065305 4-Bromo-1-(tert-butyldimethylsilyl)indole CAS No. 193694-04-1

4-Bromo-1-(tert-butyldimethylsilyl)indole

Cat. No.: B065305
CAS No.: 193694-04-1
M. Wt: 310.3 g/mol
InChI Key: LTHHTJMKYUPWCR-UHFFFAOYSA-N
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Description

4-Bromo-1-(tert-butyldimethylsilyl)indole is a synthetic organic compound with the molecular formula C14H20BrNSi. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound is characterized by the presence of a bromine atom at the 4-position and a tert-butyldimethylsilyl group at the 1-position of the indole ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Scientific Research Applications

4-Bromo-1-(tert-butyldimethylsilyl)indole has several applications in scientific research:

Safety and Hazards

The compound has been classified with the signal word “Warning” and hazard statements H315-H319 . Precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 . It’s recommended to wear suitable gloves, protective clothing, and eye protection .

Preparation Methods

The synthesis of 4-Bromo-1-(tert-butyldimethylsilyl)indole typically involves the following steps:

Chemical Reactions Analysis

4-Bromo-1-(tert-butyldimethylsilyl)indole undergoes various chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide for bromination, tert-butyllithium for lithiation, and tetra-n-butylammonium fluoride for deprotection. Major products formed from these reactions depend on the specific nucleophiles or electrophiles used.

Comparison with Similar Compounds

4-Bromo-1-(tert-butyldimethylsilyl)indole can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the bromine atom and the tert-butyldimethylsilyl group, which provides a balance of reactivity and stability for various synthetic applications.

Properties

IUPAC Name

(4-bromoindol-1-yl)-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNSi/c1-14(2,3)17(4,5)16-10-9-11-12(15)7-6-8-13(11)16/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHHTJMKYUPWCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)N1C=CC2=C1C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376830
Record name 4-Bromo-1-[tert-butyl(dimethyl)silyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193694-04-1
Record name 4-Bromo-1-[tert-butyl(dimethyl)silyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 193694-04-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 4-bromo-1H-indole (36 g) in dimethylformamide (80 mL) was treated with a suspension of NaH (60% in mineraloil, 6.9 g) in dimethylformamide (200 mL) at 20° C. After stirring for 30 min the mixture was cooled to −10° C. an treated portionwise with t-butyldimethylsilyl chloride (38 g) followed by stirring for 1 h at room temperature. Standard work-up with ethyl acetate gave and oil which was purified by flash chromatography giving 4-bromo-1-(t-butyldimethylsilyl)-1H-indole (38 g) as a crystalline material.
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38 g
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